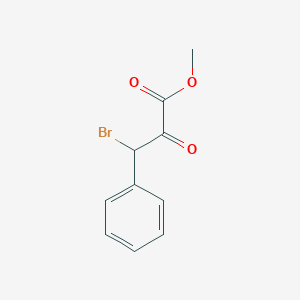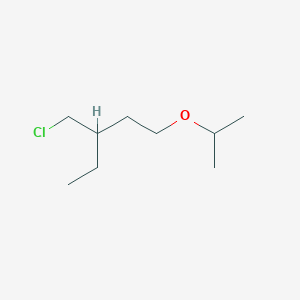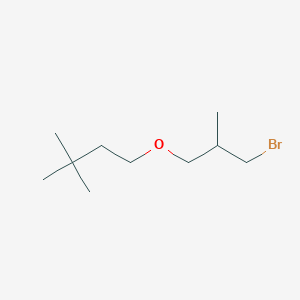
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a methylpropoxy group, which is further connected to a dimethylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane typically involves the reaction of 3-bromo-2-methylpropene with 3,3-dimethylbutanol under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to promote the elimination reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Alcohols, aldehydes, and carboxylic acids are formed depending on the extent of oxidation.
Applications De Recherche Scientifique
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to act as a versatile intermediate in various chemical reactions, facilitating the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the dimethylbutane backbone.
3-Bromo-2-methylpropene: Contains a double bond, making it more reactive in certain types of reactions.
1-Bromo-3-methyl-2-butene: Similar in structure but has a different arrangement of the bromine atom and methyl groups.
Uniqueness
1-(3-Bromo-2-methylpropoxy)-3,3-dimethylbutane is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C10H21BrO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
1-(3-bromo-2-methylpropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H21BrO/c1-9(7-11)8-12-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
RUTMFEBWJOAQCL-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCC(C)(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


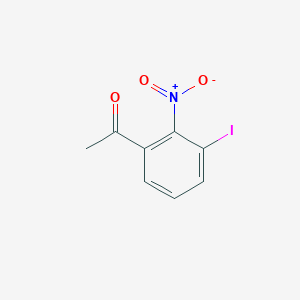
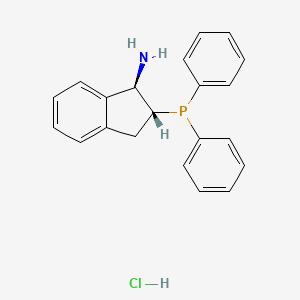
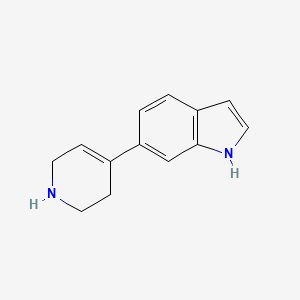
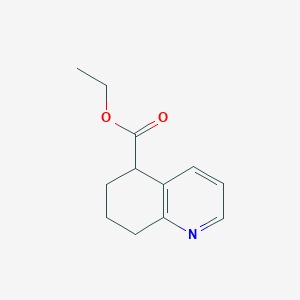
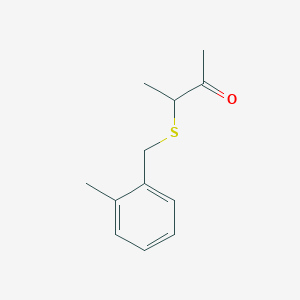
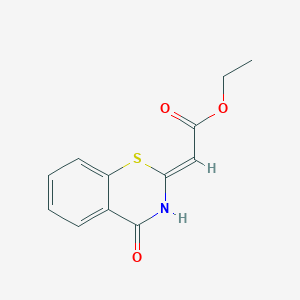
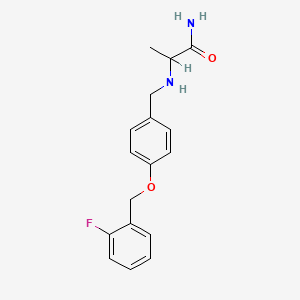
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
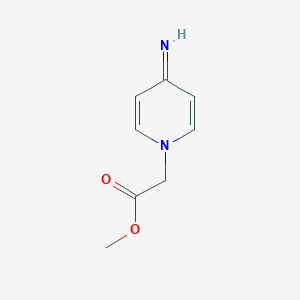
![(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)


